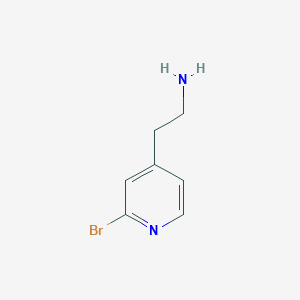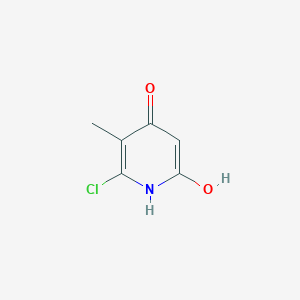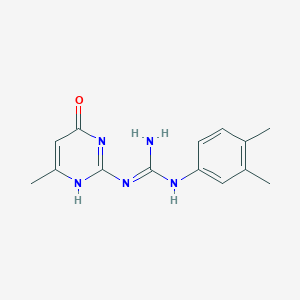
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Studied for its role in maintaining the pluripotency of embryonic stem cells by inhibiting protein kinase D.
Industry: Used in the development of new materials and compounds with specific properties
作用機序
The mechanism of action of 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine involves the inhibition of protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The PI3K/AKT signaling pathway is crucial for maintaining the undifferentiated state of embryonic stem cells. The molecular targets involved include protein kinase D and components of the PI3K/AKT signaling pathway .
類似化合物との比較
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine can be compared with other similar compounds that inhibit protein kinase D. Some of these similar compounds include:
CID 755673: Another inhibitor of protein kinase D with similar properties.
PD0325901: An inhibitor of mitogen-activated protein kinase kinase (MEK) used in combination with CID 755673 to maintain stem cell pluripotency.
CHIR99021: An inhibitor of glycogen synthase kinase 3 (Gsk3) used in combination with CID 755673 for similar applications
These compounds highlight the uniqueness of this compound in its ability to maintain stem cell pluripotency through the inhibition of protein kinase D and activation of the PI3K/AKT signaling pathway.
特性
IUPAC Name |
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8-3-5-10(6-4-8)16-12(14)18-13-15-9(2)7-11(19)17-13/h3-7H,1-2H3,(H4,14,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSDQMJJJDHSNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate](/img/structure/B7884749.png)





